molecular formula C29H32N4 B12207498 9-(4-Benzylpiperidin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

9-(4-Benzylpiperidin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

Cat. No.: B12207498
M. Wt: 436.6 g/mol
InChI Key: FLYNHBKQGLUOPB-UHFFFAOYSA-N
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Description

9-(4-Benzylpiperidin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a benzylpiperidine moiety and a tetrahydropyrazoloquinazoline core, makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Benzylpiperidin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

9-(4-Benzylpiperidin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce tetrahydroquinazoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-(4-Benzylpiperidin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline apart from these similar compounds is its unique combination of a benzylpiperidine moiety and a tetrahydropyrazoloquinazoline core. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C29H32N4

Molecular Weight

436.6 g/mol

IUPAC Name

9-(4-benzylpiperidin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

InChI

InChI=1S/C29H32N4/c1-21-27(24-12-6-3-7-13-24)28-30-26-15-9-8-14-25(26)29(33(28)31-21)32-18-16-23(17-19-32)20-22-10-4-2-5-11-22/h2-7,10-13,23H,8-9,14-20H2,1H3

InChI Key

FLYNHBKQGLUOPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2N5CCC(CC5)CC6=CC=CC=C6

Origin of Product

United States

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